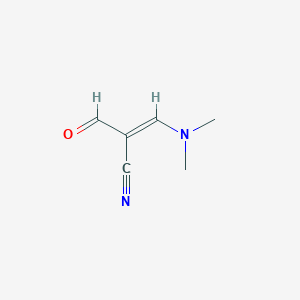

(E)-3-(Dimethylamino)-2-formylacrylonitrile

Description

(E)-3-(Dimethylamino)-2-formylacrylonitrile is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of a dimethylamino group, a formyl group, and an acrylonitrile moiety

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-formylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUXUDNMISMLAO-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=O)\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13974-68-0 | |

| Record name | NSC128002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Reagent Preparation : DMF reacts with phosgene at 0–5°C to form the chloroiminium intermediate.

-

Electrophilic Attack : The enamine’s β-carbon undergoes electrophilic formylation, yielding the formylated product.

-

Workup : Hydrolysis with ice water isolates the product, typically achieving yields of 65–75%.

Key Advantages :

-

High regioselectivity due to the electron-donating dimethylamino group.

Limitations :

Reppe Vinylation with Propynal and Dimethylamine

This method exploits the Reppe vinylation, where propynal (HC≡CCHO) reacts with dimethylamine to form the target compound. However, propynal’s instability necessitates alternative approaches.

Modified Protocol Using Vinyl Ethers

To circumvent propynal’s hazards, ethyl vinyl ether reacts with the Vilsmeier reagent to form a stable iminium salt intermediate. Subsequent alkaline hydrolysis releases this compound:

Yield : 86% under optimized continuous flow conditions.

Data Table 1 : Comparison of Reppe Vinylation Modifications

| Starting Material | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Propynal | Dimethylamine | 25°C | 40% | |

| Ethyl vinyl ether | Vilsmeier reagent | 0–5°C | 86% | |

| Isobutyl vinyl ether | Vilsmeier reagent | 10°C | 78% |

Knoevenagel Condensation of Cyanoacetamide Derivatives

Knoevenagel condensation between cyanoacetamide and vinamidinium salts offers a pathway to this compound. The reaction proceeds via a carbanion intermediate, which attacks the vinamidinium electrophile.

Procedure Overview

-

Base Activation : Sodium ethoxide deprotonates cyanoacetamide, generating a nucleophilic carbanion.

-

Nucleophilic Addition : The carbanion attacks the vinamidinium salt (e.g., (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate).

-

Elimination : Dimethylamine is eliminated, forming the conjugated enal nitrile.

Critical Parameters :

Data Table 2 : Optimization of Knoevenagel Conditions

| Base | Solvent | Temperature | Time (min) | Purity | Reference |

|---|---|---|---|---|---|

| NaOEt | Ethanol | 0°C | 40 | 95% | |

| K₂CO₃ | DMF | Reflux | 60 | 0% | |

| Et₃N | THF | 25°C | 120 | 20% |

Wittig Olefination with Stabilized Ylides

A modular approach employs Wittig olefination between aryl formyl acrylonitriles and phosphorus ylides. This method is advantageous for introducing diverse substituents while maintaining the (E)-stereochemistry.

Synthetic Steps

-

Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate to form the ylide.

-

Olefination : The ylide couples with 3-(dimethylamino)-2-cyanoacrolein, yielding the target compound after purification.

Key Observations :

-

8-Hydroxyquinoline is critical to inhibit polymerization of the nitrile intermediate.

-

Stereoselectivity exceeds 95% for the (E)-isomer due to steric hindrance.

Data Table 3 : Wittig Reaction Scope

| Ylide Precursor | R Group | Yield | Reference |

|---|---|---|---|

| Ethyl bromoacetate | H | 82% | |

| Benzyl bromide | Ph | 75% | |

| 4-Bromophenyl ether | 4-BrC₆H₄ | 68% |

Nucleophilic Vinylic Substitution (SNV) Pathway

Chikhalikar et al. proposed an SNV mechanism for synthesizing related intermediates, which can be adapted for this compound.

Mechanism Highlights

-

Electrophilic Activation : The α-position of 3-(dimethylamino)acrylonitrile is activated by a base.

-

Nucleophilic Attack : A formyl group is introduced via a Michael-like addition, followed by elimination.

Experimental Evidence :

-

¹H NMR confirms the absence of SNV-specific intermediates (e.g., H3 proton at δ 6.5 ppm).

-

HPLC monitoring validates the exclusivity of the Knoevenagel pathway under basic conditions.

Industrial-Scale Continuous Flow Synthesis

To address safety and scalability, continuous flow systems have been developed for the Vilsmeier-based method:

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Dimethylamino)-2-formylacrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 3-(Dimethylamino)-2-formylacrylic acid.

Reduction: 3-(Dimethylamino)-2-formylpropylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(Dimethylamino)-2-formylacrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-2-formylacrylonitrile involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(Dimethylamino)-2-methoxyacrylaldehyde: Similar structure but with a methoxy group instead of a formyl group.

(E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile: Contains a fluorobenzoyl group instead of a formyl group.

Uniqueness

(E)-3-(Dimethylamino)-2-formylacrylonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.

Biological Activity

(E)-3-(Dimethylamino)-2-formylacrylonitrile is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

The compound features a dimethylamino group and a formylacrylonitrile moiety, which contribute to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity :

- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

-

Anticancer Potential :

- Preliminary investigations suggest potential anticancer activity. The compound may induce apoptosis in cancer cells, although the specific pathways remain to be fully elucidated.

-

Synthesis of Bioactive Compounds :

- It serves as a precursor in the synthesis of α,β-dehydroamino acids, which are crucial in developing novel peptides with enhanced biological activities.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The dimethylamino group enhances lipophilicity, allowing better membrane penetration.

- The acrylonitrile moiety may participate in nucleophilic addition reactions with cellular targets, leading to biological effects.

Case Studies

-

Antimicrobial Testing :

- In a study evaluating the compound against Gram-positive and Gram-negative bacteria, it demonstrated significant inhibition zones, indicating effective antibacterial properties. The minimal inhibitory concentration (MIC) values were determined for various strains.

-

Cytotoxicity Assays :

- Cytotoxicity assays conducted on different cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Synthesis Precursor | Forms α,β-dehydroamino acids |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (E)-3-(dimethylamino)-2-formylacrylonitrile with high stereochemical purity?

- Methodological Answer : The synthesis typically employs a Claisen-Schmidt condensation or vinylformylation reaction. Key parameters include:

- Catalysts : Palladium or nickel catalysts for cross-coupling reactions to ensure regioselectivity .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates and enhance reaction rates .

- Temperature : Controlled heating (60–80°C) to minimize side reactions like isomerization .

- Purification : Use of column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the E-isomer .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using H/C NMR spectroscopy .

Q. How can researchers ensure accurate characterization of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign the E-configuration using coupling constants ( for α,β-unsaturated nitriles) .

- FTIR : Identify key functional groups (e.g., C≡N stretch at ~2200 cm, C=O stretch at ~1700 cm) .

- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated in analogous acrylonitrile derivatives .

Q. What strategies mitigate side reactions during functionalization of the acrylonitrile moiety?

- Methodological Answer :

- Protecting groups : Temporarily block the formyl group with acetals to prevent nucleophilic attack during alkylation .

- Low-temperature reactions : Perform Michael additions at 0–5°C to suppress polymerization .

- Catalyst screening : Test bases like NaH or KCO to optimize selectivity in nucleophilic substitutions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [2+2] cycloadditions?

- Methodological Answer :

- Computational modeling : Use density functional theory (DFT) to analyze frontier molecular orbitals (FMOs). The electron-deficient nitrile and formyl groups facilitate inverse electron-demand cycloadditions .

- Kinetic studies : Track reaction rates under UV light to assess photochemical activation, as seen in analogous triazine-acrylonitrile systems .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC values to known inhibitors .

- Cellular uptake studies : Radiolabel the compound with Tc for SPECT imaging, leveraging its nitrile group for chelation .

- SAR analysis : Modify the dimethylamino group to assess its role in binding affinity (e.g., replace with morpholine or piperidine derivatives) .

Q. How do solvent polarity and pH affect the stability of this compound?

- Methodological Answer :

- Stability profiling : Conduct accelerated degradation studies in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol) at 40°C for 14 days. Monitor degradation via HPLC-MS .

- pK determination : Use potentiometric titration to identify protonation sites affecting solubility and reactivity .

Q. What computational tools predict the compound’s electronic properties for materials science applications?

- Methodological Answer :

- DFT calculations : Simulate charge distribution and dipole moments to assess suitability as a nonlinear optical (NLO) material .

- Molecular docking : Map interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the acrylonitrile backbone’s π-π stacking potential .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar acrylonitriles?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies, adjusting for variables like cell line viability assays (MTT vs. resazurin) .

- Structural analogs : Refer to tables comparing substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .

- Batch reproducibility : Re-synthesize compounds under standardized conditions to isolate experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.